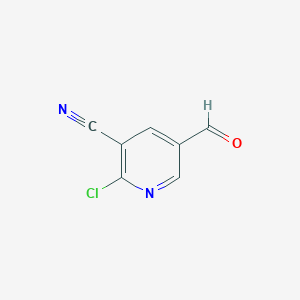

2-Chloro-5-formylnicotinonitrile

Übersicht

Beschreibung

2-Chloro-5-formylnicotinonitrile is a chemical compound with the molecular formula C7H3ClN2O and a molecular weight of 166.56 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-formylnicotinonitrile consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

The predicted boiling point of 2-Chloro-5-formylnicotinonitrile is 278.1±35.0 °C, and its predicted density is 1.41±0.1 g/cm3 . Its pKa is predicted to be -4.16±0.10 .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Anticancer Potential

2-Chloro-5-formylnicotinonitrile serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been utilized in the creation of 2-amino-3-cyanopyridine derivatives that exhibit potential anticancer activities. These derivatives include pyrimidine, thiourea, acetamide, and isoindoline derivatives, showcasing the compound's utility in diversifying anticancer agents (Mansour et al., 2021).

Photoelectrochemical Detection Applications

Furthermore, 2-Chloro-5-formylnicotinonitrile has found application in the field of photoelectrochemical detection. Specifically, its derivative, 5-formylcytosine, has been used in constructing biosensors for the detection of genetic modifications in plants. This application underscores the compound's relevance in biotechnological research and its potential in environmental monitoring and agricultural studies (Li et al., 2019).

Environmental and Biotechnological Research

The environmental and biotechnological applications of 2-Chloro-5-formylnicotinonitrile derivatives are significant. Research has demonstrated its role in biotransformation processes, particularly in converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, a key precursor in the synthesis of pesticides and medicines. This showcases the compound's importance in sustainable chemistry and its potential in developing eco-friendly biocatalytic processes (Jin et al., 2011).

Antibacterial and Antimicrobial Applications

Additionally, 2-Chloro-5-formylnicotinonitrile and its derivatives have been explored for their antibacterial and antimicrobial properties. Studies have identified compounds synthesized from this chemical as potent antibacterial and antimicrobial agents, indicating its potential in addressing drug-resistant microbial infections and its utility in the development of new antimicrobial compounds (Ali et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-5-formylnicotinonitrile is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are members of the nuclear hormone receptor family, playing pivotal roles in regulating glucose and lipid metabolism as well as inflammation .

Mode of Action

2-Chloro-5-formylnicotinonitrile interacts with its targets through a series of biochemical reactions. Specifically, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2-Chloro-5-formylnicotinonitrile to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process is concentration-dependent .

Biochemical Pathways

The compound affects several biochemical pathways. It triggers perilipin 2 expression via PPARδ and induces lipogenesis and triglyceride accumulation in human THP-1 Macrophages . Profiling expression of PPAR target genes showed upregulation of several genes involved in lipid uptake, transport, and storage as well as fatty acid synthesis .

Pharmacokinetics

The compound’s molecular weight is 16656 , which may influence its bioavailability and distribution within the body.

Result of Action

The action of 2-Chloro-5-formylnicotinonitrile results in significant changes at the molecular and cellular levels. It leads to the upregulation of perilipin 2 (PLIN2), a well-known PPARγ target . This upregulation occurs in many human and murine macrophage cell models and also primary cells . In line with this and with upregulation of PLIN2 protein, the compound elevates lipogenesis and increases triglyceride levels .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-5-formylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLGDNLEUWDYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-formylnicotinonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)